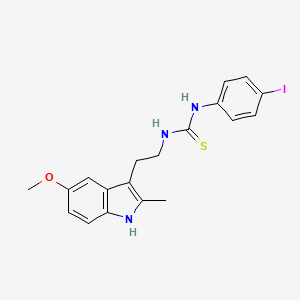

1-(4-iodophenyl)-3-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)thiourea

Description

Properties

IUPAC Name |

1-(4-iodophenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20IN3OS/c1-12-16(17-11-15(24-2)7-8-18(17)22-12)9-10-21-19(25)23-14-5-3-13(20)4-6-14/h3-8,11,22H,9-10H2,1-2H3,(H2,21,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNOQKRHQUCAUPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)OC)CCNC(=S)NC3=CC=C(C=C3)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20IN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-Iodophenyl)-3-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)thiourea is a compound that belongs to the thiourea class, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its anticancer, antimicrobial, anti-inflammatory, and other pharmacological properties.

Chemical Structure and Properties

The compound's chemical structure can be described as follows:

- Molecular Formula : C₁₅H₁₈I N₃O S

- Molecular Weight : 385.29 g/mol

The presence of iodine and methoxy groups in its structure may influence its biological activity by enhancing binding interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiourea derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.

Key Findings:

- Inhibition of Cancer Cell Proliferation : The compound demonstrated significant inhibition of cell proliferation in human leukemia and breast cancer cell lines, with IC₅₀ values reported between 5 µM and 15 µM .

- Mechanism of Action : The proposed mechanism includes the inhibition of specific signaling pathways related to cancer progression, such as angiogenesis and apoptosis regulation .

Antimicrobial Activity

Thiourea derivatives have also been evaluated for their antimicrobial properties. The compound exhibited activity against several pathogenic bacteria.

Key Findings:

- Bacterial Inhibition : Studies indicated that this compound showed effective antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, with MIC values ranging from 10 to 50 µg/mL .

Anti-inflammatory Activity

The anti-inflammatory effects of thiourea compounds have been documented in various studies.

Key Findings:

- Cytokine Inhibition : The compound was able to reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro, suggesting a potential role in treating inflammatory conditions .

Other Biological Activities

In addition to the aforementioned activities, the compound has been investigated for other pharmacological effects:

- Antioxidant Activity : Thiourea derivatives have shown significant antioxidant properties, which may contribute to their overall therapeutic profile .

Summary Table of Biological Activities

| Biological Activity | Mechanism | IC₅₀/MIC Values |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | 5 - 15 µM |

| Antimicrobial | Bacterial inhibition | 10 - 50 µg/mL |

| Anti-inflammatory | Cytokine inhibition | Not specified |

| Antioxidant | Scavenging free radicals | Not specified |

Case Studies

- Case Study on Anticancer Properties : A study conducted by Sumaira et al. demonstrated that thiourea derivatives similar to our compound inhibited the growth of pancreatic and prostate cancer cells effectively. The study utilized various assays to determine the efficacy and mechanism involved in cell death induction .

- Case Study on Antimicrobial Effects : Research published in a peer-reviewed journal confirmed that a series of thiourea derivatives exhibited potent antibacterial activity against S. aureus, highlighting the potential for developing new antimicrobial agents from this class of compounds .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their reported activities:

Key Observations:

Role of Halogen Substituents :

- The 4-iodophenyl group in the target compound and ’s compound 88 may enhance hydrophobic interactions with target enzymes, improving binding affinity. However, iodine’s bulkiness could reduce solubility compared to smaller halogens (e.g., fluorine in ).

- 3,4-Dichlorophenyl () showed potent antibacterial activity, suggesting electron-withdrawing groups at para/meta positions enhance activity against bacterial enzymes like DNA gyrase .

Impact of Indole Modifications: The 5-methoxy-2-methylindole group in the target compound is absent in simpler analogues (e.g., ). Indole derivatives lacking substitutions (e.g., ) still exhibit antiviral activity, indicating the indole core itself is critical for binding to targets like HIV-1 RT.

Biological Activity Trends: Antibacterial Activity: Thioureas with dichlorophenyl groups () or indole-linked structures () show efficacy against Gram-positive bacteria, likely due to interactions with topoisomerases . Antitubercular Activity: Halogenated aryl groups (e.g., 4-iodophenyl in ) contribute to potency against M. tuberculosis, especially in copper(II) complexes. The target compound’s indole moiety might shift its mechanism toward bacterial enzyme inhibition. Antiviral Activity: Fluorophenyl-indole thioureas () demonstrate RT inhibition, but isoindoloquinoxaline derivatives () lack activity, highlighting the importance of precise substituent positioning .

Synthetic Yields and Feasibility :

- Thiourea derivatives with indole-ethyl linkers (e.g., ’s compound 21) are synthesized in high yields (81–88%), suggesting the target compound’s synthesis is feasible .

Q & A

What are the key synthetic strategies for preparing 1-(4-iodophenyl)-3-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)thiourea?

Category: Basic Research (Synthesis)

Answer:

The compound can be synthesized via a two-step approach:

Intermediate Preparation : React 2-(5-methoxy-2-methyl-1H-indol-3-yl)ethylamine with 4-iodophenyl isothiocyanate under anhydrous conditions (e.g., THF or DCM, 0–25°C, 12–24 hours). This forms the thiourea backbone.

Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is typically used to isolate the product. Yields range from 63% to 85%, as observed in structurally similar thiourea derivatives .

Key Considerations :

- Use of anhydrous solvents and nitrogen atmosphere to prevent side reactions.

- Monitoring reaction progress via TLC or LC-MS to optimize yield.

How can spectroscopic techniques validate the structure of this thiourea derivative?

Category: Basic Research (Characterization)

Answer:

A combination of techniques is essential:

- ¹H/¹³C-NMR : Confirm the presence of the 4-iodophenyl group (aromatic protons at δ 7.2–7.8 ppm) and the indole moiety (methoxy singlet at δ ~3.8 ppm, methyl group at δ ~2.4 ppm). The thiourea NH protons typically appear as broad signals at δ 9–11 ppm .

- HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C₁₉H₁₉IN₃OS: 488.02 g/mol).

- X-ray Crystallography (if applicable): Resolve intramolecular hydrogen bonding (e.g., N–H···S interactions) and planarity of the thiourea moiety, as seen in related compounds .

What biological activities have been reported for structurally analogous thiourea derivatives?

Category: Basic Research (Biological Screening)

Answer:

While direct data on this compound is limited, structurally similar analogs exhibit:

- Anticancer Activity : Derivatives with indole-thiourea scaffolds show inhibition of Bcl-2/Mcl-1 proteins (IC₅₀: 0.5–5 μM in leukemia cell lines) via competitive binding to hydrophobic grooves .

- Antiviral Activity : Some thiourea derivatives demonstrate moderate HIV-1 reverse transcriptase inhibition (e.g., 10–30% at 100 μM), though activity depends on substituent positioning .

Experimental Design : - Use MTT assays for cytotoxicity.

- Perform enzyme-linked immunosorbent assays (ELISA) for target-specific inhibition .

How do structural modifications (e.g., iodophenyl vs. bromophenyl) influence bioactivity?

Category: Advanced Research (Structure-Activity Relationships)

Answer:

- Halogen Substitution : Replacing iodine with bromine in the phenyl ring increases lipophilicity (logP ↑ by ~0.5), enhancing membrane permeability but potentially reducing metabolic stability. For example, brominated analogs showed 2-fold higher cytotoxicity in HT-29 cells compared to iodinated versions .

- Indole Substituents : Methoxy and methyl groups on the indole ring improve binding affinity to hydrophobic protein pockets (e.g., Bcl-2), as shown in docking studies .

Methodological Insight : - Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes.

- Compare IC₅₀ values across analogs to quantify substituent effects .

How should researchers address contradictions in bioactivity data across thiourea derivatives?

Category: Advanced Research (Data Analysis)

Answer:

Contradictions often arise from:

Assay Variability : HIV-1 RT inhibition in thioureas ranges from 0% to 97% depending on enzyme source (recombinant vs. cellular extracts) and assay conditions (e.g., Mg²+ concentration) .

Cellular Context : Anticancer activity may vary due to differences in cell line expression profiles (e.g., Bcl-2 overexpression in MCF-7 vs. HepG2).

Resolution Strategies :

- Standardize assays using WHO-recommended protocols.

- Validate hits in orthogonal assays (e.g., SPR for binding kinetics alongside cell-based assays) .

What computational methods are suitable for predicting the pharmacokinetic profile of this compound?

Category: Advanced Research (ADME Prediction)

Answer:

- logP/D Calculations : Use SwissADME or MarvinSuite to estimate lipophilicity (predicted logP ~3.5 for this compound).

- Metabolic Stability : CYP450 isoforms (e.g., CYP3A4) may oxidize the indole methoxy group, as seen in related indole derivatives .

- Blood-Brain Barrier Penetration : The iodine atom’s polarizability may reduce BBB permeability compared to non-halogenated analogs .

Validation : Compare in silico predictions with in vitro hepatocyte assays and LC-MS/MS metabolite profiling .

How can crystallography resolve ambiguities in thiourea tautomerism?

Category: Advanced Research (Structural Analysis)

Answer:

Thioureas exist in thione (C=S) or thiol (C–SH) tautomeric forms. X-ray crystallography of analogous compounds confirms:

- Planarity : The C=S group and adjacent N–H bond form a conjugated system, stabilizing the thione form.

- Hydrogen Bonding : Intramolecular N–H···S interactions (bond length: ~2.0 Å) further stabilize the thione tautomer .

Experimental Protocol : - Grow single crystals via slow evaporation (e.g., ethanol/water mixtures).

- Use synchrotron radiation for high-resolution data collection (<1.0 Å) .

What are the challenges in scaling up synthesis for preclinical studies?

Category: Advanced Research (Process Optimization)

Answer:

- Purification : Column chromatography is impractical at scale. Alternatives include recrystallization (e.g., ethanol/water) or centrifugal partition chromatography.

- Isothiocyanate Stability : 4-Iodophenyl isothiocyanate degrades upon prolonged storage; use freshly prepared reagents or stabilize with molecular sieves .

- Yield Optimization : Microwave-assisted synthesis (e.g., 100°C, 30 minutes) can reduce reaction time by 50% while maintaining yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.